

# Technical Guide: Characterization and Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

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## Compound of Interest

Compound Name: 1-Ethyl-3-iodo-1H-pyrazole

Cat. No.: B598008

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## Abstract

This technical guide provides a comprehensive overview of the characterization and a representative synthetic protocol for **1-Ethyl-3-iodo-1H-pyrazole** (CAS No. 1202781-34-7). This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of more complex molecules. This document outlines its physical and spectroscopic properties, a detailed experimental procedure for its synthesis via N-alkylation of 3-iodo-1H-pyrazole, and a visual representation of the synthetic workflow. The data presented is compiled from available information on closely related analogs and is intended to serve as a practical resource for researchers in the field.

## Compound Identification and Physical Properties

**1-Ethyl-3-iodo-1H-pyrazole** is a substituted pyrazole with the molecular formula  $C_5H_7IN_2$ . The presence of an ethyl group at the N1 position and an iodine atom at the C3 position makes it a useful intermediate for various chemical transformations, particularly cross-coupling reactions.

Property	Value	Source
CAS Number	1202781-34-7	[1]
Molecular Formula	C <sub>5</sub> H <sub>7</sub> IN <sub>2</sub>	[1][2]
Molecular Weight	222.03 g/mol	[2]
Appearance	Predicted: Colorless to light yellow oil or low melting solid	Inferred from related compounds
Boiling Point	Predicted: > 200 °C at 760 mmHg	Inferred from related compounds
Melting Point	Not available	

## Spectroscopic Characterization Data (Predicted)

Direct experimental spectra for **1-Ethyl-3-iodo-1H-pyrazole** are not readily available in the public domain. The following data is predicted based on the analysis of structurally similar compounds, including N-protected 3-iodo-1H-pyrazoles and other N-ethyl pyrazole derivatives.

### <sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6 - 7.8	d	1H	H5
~6.4 - 6.6	d	1H	H4
~4.1 - 4.3	q	2H	N-CH <sub>2</sub> -CH <sub>3</sub>
~1.3 - 1.5	t	3H	N-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. The precise chemical shifts and coupling constants for the pyrazole protons (H4 and H5) can be influenced by the solvent.

### <sup>13</sup>C NMR Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Assignment
~135 - 140	C5
~115 - 120	C4
~90 - 95	C3-I
~45 - 50	N-CH <sub>2</sub> -CH <sub>3</sub>
~14 - 16	N-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

## Mass Spectrometry

Technique	Expected m/z
Electron Ionization (EI)	[M] <sup>+</sup> = 222
Electrospray Ionization (ESI)	[M+H] <sup>+</sup> = 223

## Experimental Protocol: Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

The following is a representative experimental protocol for the synthesis of **1-Ethyl-3-iodo-1H-pyrazole**, based on the well-established N-alkylation of pyrazoles. The starting material, 3-iodo-1H-pyrazole, is commercially available.

## Materials and Reagents

- 3-iodo-1H-pyrazole
- Iodoethane (or other ethylating agent such as diethyl sulfate)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or Cesium carbonate (Cs<sub>2</sub>CO<sub>3</sub>)
- N,N-Dimethylformamide (DMF) or Acetonitrile (CH<sub>3</sub>CN)
- Ethyl acetate (EtOAc)

- Hexanes
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure

- To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (or acetonitrile) is added potassium carbonate (2.0 eq).
- The suspension is stirred at room temperature for 15 minutes.
- Iodoethane (1.2 eq) is added dropwise to the reaction mixture.
- The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C to increase the reaction rate) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford **1-Ethyl-3-iodo-1H-pyrazole**.

## Characterization of the Product

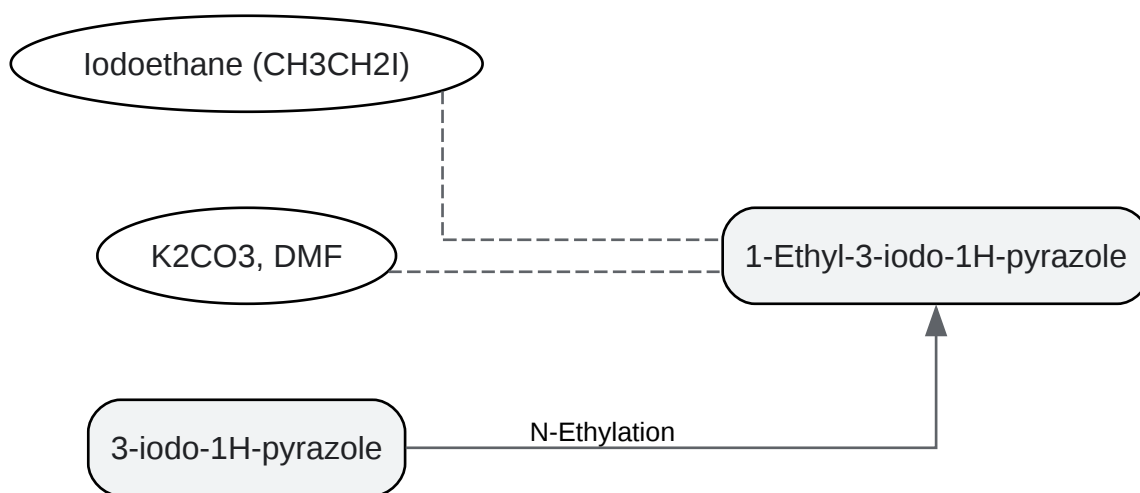
The purified product should be characterized by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section

2.

## Mandatory Visualizations

### Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for **1-Ethyl-3-iodo-1H-pyrazole** from 3-iodo-1H-pyrazole.



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Synthetic pathway for **1-Ethyl-3-iodo-1H-pyrazole**.

## Applications in Research and Development

**1-Ethyl-3-iodo-1H-pyrazole** is a valuable intermediate in organic synthesis. The iodo-substituent at the 3-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

## Disclaimer

The characterization data provided in this document is predicted based on analogous compounds and should be confirmed by experimental analysis. The synthetic protocol is a

representative method and may require optimization for specific laboratory conditions and scales. This document is intended for research and informational purposes only.

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## References

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